molecular formula C17H19IN2O5S2 B4190544 3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide

3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide

Cat. No. B4190544
M. Wt: 522.4 g/mol
InChI Key: MNTDWECNFQLLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide, also known as PPSB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide involves the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. 3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide binds to the active site of carbonic anhydrase and inhibits its activity, leading to a decrease in the production of bicarbonate and protons. This inhibition of carbonic anhydrase activity has been shown to have a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, 3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide has been shown to have anti-viral activity against herpes simplex virus type 1 and type 2.

Advantages and Limitations for Lab Experiments

3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying intracellular processes. 3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide is also stable and can be stored for long periods of time without degradation. However, 3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide has some limitations for lab experiments. It has relatively low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide has a short half-life in vivo, which can limit its effectiveness in animal studies.

Future Directions

There are several future directions for research on 3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide. One area of research is the development of more efficient synthesis methods for 3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide. Another area of research is the identification of new biological targets for 3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide. In addition, further studies are needed to investigate the potential therapeutic applications of 3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide, particularly in the treatment of cancer and viral infections. Finally, more research is needed to understand the mechanism of action of 3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide and its effects on various physiological and biochemical processes.

Scientific Research Applications

3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide has been extensively used in scientific research due to its diverse biological activities. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in many physiological processes such as respiration, acid-base balance, and bone resorption. 3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide has also been shown to inhibit the activity of sulfonamide-sensitive enzymes such as cytosolic carbonic anhydrase II and membrane-bound carbonic anhydrase IV. In addition, 3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities.

properties

IUPAC Name

3-iodo-4-methoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IN2O5S2/c1-25-17-9-8-15(12-16(17)18)26(21,22)19-13-4-6-14(7-5-13)27(23,24)20-10-2-3-11-20/h4-9,12,19H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTDWECNFQLLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-4-methoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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